molecular formula C20H29Cl2NO4 B235906 3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione CAS No. 138935-82-7

3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione

Cat. No. B235906
CAS RN: 138935-82-7
M. Wt: 418.4 g/mol
InChI Key: RXKVVHDLUDIYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione is a natural product found in Pleurobranchus forskalii, Pleurobranchus albiguttatus, and Lissoclinum with data available.

Scientific Research Applications

Chemosensor Development

This compound's derivatives have been used in the synthesis and characterization of chemosensors for transition metal ions. For example, ligands like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and its variants have shown remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This kind of application demonstrates the potential of these derivatives in developing sensitive and selective chemosensors for metal ions detection (Gosavi-Mirkute et al., 2017).

Antimicrobial Activity

Some derivatives have shown significant antimicrobial properties. For instance, compounds synthesized from reactions involving 2,3-dichloro-1,4-naphthoquinone demonstrated good antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida tenuis. This suggests their potential use in developing new antimicrobial agents (Voskienė et al., 2011).

Antifungal and Antibacterial Agents

Several studies have explored the synthesis of novel derivatives for potential use as antifungal and antibacterial agents. For example, compounds like 2-chloro-3-(pyrrolidin-1-yl)naphthalene-1,4-dione have shown potent antifungal activity, outperforming some clinically prevalent drugs. These findings are significant for the development of new chemotherapeutic agents (Tandon et al., 2010).

Synthesis of Pyrrolidine-2,4-diones

The compound and its related derivatives have been used in the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These compounds have applications in various fields, including pharmaceuticals and materials science (Mulholland et al., 1972).

properties

CAS RN

138935-82-7

Molecular Formula

C20H29Cl2NO4

Molecular Weight

418.4 g/mol

IUPAC Name

3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27)

InChI Key

RXKVVHDLUDIYSP-UHFFFAOYSA-N

SMILES

CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C

Canonical SMILES

CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C

synonyms

dichlorolissoclimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
Reactant of Route 2
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
Reactant of Route 3
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
Reactant of Route 4
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
Reactant of Route 5
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione
Reactant of Route 6
3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione

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